molecular formula C27H16F6N2O6 B1363443 2,2-Bis[4-(4-nitrophenoxy)phenyl]hexafluoropropane CAS No. 69563-87-7

2,2-Bis[4-(4-nitrophenoxy)phenyl]hexafluoropropane

Cat. No.: B1363443
CAS No.: 69563-87-7
M. Wt: 578.4 g/mol
InChI Key: FPVZDEONRNIEEJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis[4-(4-nitrophenoxy)phenyl]hexafluoropropane typically involves the reaction of 4-nitrophenol with hexafluoropropane derivatives under specific conditions. One common method includes the use of ultrasonic activation to facilitate the reaction. The reaction conditions often involve ambient temperature and the use of solvents such as dichloromethane or tetrahydrofuran .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

2,2-Bis[4-(4-nitrophenoxy)phenyl]hexafluoropropane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,2-Bis[4-(4-nitrophenoxy)phenyl]hexafluoropropane largely depends on its application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Bis[4-(4-nitrophenoxy)phenyl]hexafluoropropane is unique due to its combination of nitro groups and a hexafluoropropane core, which imparts both chemical reactivity and thermal stability. This makes it particularly valuable in the synthesis of high-performance materials and advanced polymers .

Properties

IUPAC Name

1-[1,1,1,3,3,3-hexafluoro-2-[4-(4-nitrophenoxy)phenyl]propan-2-yl]-4-(4-nitrophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H16F6N2O6/c28-26(29,30)25(27(31,32)33,17-1-9-21(10-2-17)40-23-13-5-19(6-14-23)34(36)37)18-3-11-22(12-4-18)41-24-15-7-20(8-16-24)35(38)39/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVZDEONRNIEEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-])(C(F)(F)F)C(F)(F)F)OC4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H16F6N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371100
Record name 2,2-Bis[4-(4-nitrophenoxy)phenyl]hexafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

578.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69563-87-7
Record name 2,2-Bis[4-(4-nitrophenoxy)phenyl]hexafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2,2-Bis[4-(4-nitrophenoxy)phenyl]hexafluoropropane in polymer chemistry?

A1: this compound (I) serves as a crucial precursor in synthesizing a fluorine-containing diamine, 2,2-bis[4-(4-aminophenoxy)phenyl]hexafluoropropane (BAPPH). This diamine is then used to create fluorine-containing polyamides through direct polycondensation with various aromatic diacids []. These polyamides exhibit desirable properties like high thermal stability, good solubility in polar aprotic solvents, and notable crystallinity, making them suitable for various applications.

Q2: Can you elaborate on the synthesis process of this compound and its subsequent conversion to polyamides?

A2: this compound (I) is synthesized by reacting 2,2-bis(4-hydroxyphenyl)hexafluoropropane with p-chloronitrobenzene in the presence of potassium carbonate []. This reaction results in the formation of the dinitro compound (I). Subsequently, (I) is reduced using hydrazine monohydrate and a Palladium-Carbon catalyst to yield the diamine BAPPH. BAPPH then undergoes direct polycondensation with various aromatic diacids, facilitated by triphenyl phosphite and pyridine in N-methyl-2-pyrrolidinone (NMP) solvent, to produce the final fluorine-containing polyamides [].

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